2,2,3,3-Tetrafluoropropyl methacrylate synthesis and characterization
2,2,3,3-Tetrafluoropropyl methacrylate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)
Authored by: Gemini, Senior Application Scientist
Abstract
2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is a fluorinated monomer of significant interest in materials science and polymer chemistry. Its unique structure, incorporating a tetrafluoropropyl ester group, imparts desirable properties such as thermal stability, chemical resistance, and hydrophobicity to the resulting polymers.[1] This guide provides a comprehensive overview of the synthesis and characterization of TFPMA, designed for researchers and professionals in chemistry and drug development. We will delve into the prevalent synthetic methodologies, explaining the mechanistic underpinnings of experimental choices, and detail the analytical techniques required for structural verification and purity assessment.
Introduction to 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)
TFPMA, identified by CAS number 45102-52-1, is a specialized acrylate monomer with the molecular formula C₇H₈F₄O₂ and a molecular weight of 200.13 g/mol .[1][][3] The presence of strong carbon-fluorine bonds in its structure makes it a valuable building block for advanced materials that require enhanced durability and chemical inertness.[1] Polymers derived from TFPMA, such as poly(2,2,3,3-tetrafluoropropyl methacrylate) (pTFPMA), exhibit excellent hydrophobic and oleophobic properties, making them suitable for a wide array of applications.[4] These applications include advanced coatings, photonic and optical materials, textile finishing agents, and as intermediates in the synthesis of agricultural chemicals.[1][5][6]
Physical and Chemical Properties
A thorough understanding of TFPMA's properties is essential for its handling, synthesis, and application. The key physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 45102-52-1 | [1] |
| Molecular Formula | C₇H₈F₄O₂ | [1][] |
| Molecular Weight | 200.13 g/mol | [1][] |
| Appearance | Colorless, clear liquid | [1] |
| Density | 1.25 g/mL at 25 °C | [1] |
| Boiling Point | 124 °C | [1] |
| Refractive Index (n20/D) | 1.373 | [1] |
| Melting Point | < 0 °C | [1][7] |
| Flash Point | 51 °C (123.8 °F) |
Synthesis of 2,2,3,3-Tetrafluoropropyl Methacrylate
The synthesis of TFPMA is most commonly achieved through the direct esterification of methacrylic acid with 2,2,3,3-tetrafluoropropanol. This reaction is an equilibrium process that is typically catalyzed by a strong acid. Another viable, though less direct, route is the transesterification of a simple alkyl methacrylate (e.g., methyl methacrylate) with 2,2,3,3-tetrafluoropropanol.[8][9]
Core Method: Acid-Catalyzed Direct Esterification
Direct esterification is a robust and fundamental method for producing TFPMA.[10][11] The reaction involves the condensation of methacrylic acid and 2,2,3,3-tetrafluoropropanol, with the elimination of water.
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of methacrylic acid.[10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the fluorinated alcohol.
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures to increase the reaction rate. To drive the equilibrium towards the product side, the water formed during the reaction must be continuously removed. This is often accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or cyclohexane.
-
Inhibitor: Methacrylates are prone to polymerization at high temperatures. Therefore, a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), is added to the reaction mixture to prevent the loss of product.
Reaction Mechanism Diagram
The diagram below illustrates the acid-catalyzed esterification mechanism for the synthesis of TFPMA.
Caption: Acid-catalyzed esterification mechanism for TFPMA synthesis.
Experimental Protocol: Synthesis of TFPMA
This protocol is a self-validating system; successful synthesis will be confirmed by the characterization methods outlined in Section 3.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging: To the flask, add 2,2,3,3-tetrafluoropropanol (1.0 eq), methacrylic acid (1.1 eq), a suitable solvent (e.g., toluene, 2 mL per gram of alcohol), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and a polymerization inhibitor like BHT (200 ppm).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is near completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution) to remove residual water-soluble components.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2,2,3,3-tetrafluoropropyl methacrylate.
-
Characterization of 2,2,3,3-Tetrafluoropropyl Methacrylate
Rigorous characterization is critical to confirm the identity, structure, and purity of the synthesized TFPMA. The primary techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Characterization Workflow Diagram
Caption: General workflow for the purification and characterization of TFPMA.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[12][13] For TFPMA, the IR spectrum provides clear evidence of the methacrylate ester and the fluorinated alkyl chain.
Experimental Protocol:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place a small drop of the purified liquid TFPMA onto the ATR crystal.
-
Acquire the sample spectrum.
Expected Spectral Features: The table below summarizes the characteristic absorption bands for TFPMA.[14][15]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 1730 | C=O Stretch | Ester Carbonyl |
| ~ 1638 | C=C Stretch | Alkene |
| ~ 1320-1300 | C-O Stretch | Ester Linkage |
| ~ 1150-1200 | C-F Stretch | Fluoroalkane |
The presence of a strong carbonyl peak around 1730 cm⁻¹ and the disappearance of the broad O-H stretch from the starting materials (methacrylic acid and alcohol) are primary indicators of a successful esterification.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, allowing for unambiguous confirmation of the TFPMA product.[16][17] ¹H NMR is particularly informative for verifying the proton environment.
Experimental Protocol:
-
Dissolve a small amount (~5-10 mg) of purified TFPMA in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
Expected ¹H NMR Spectral Data (in CDCl₃): The structure of TFPMA (CH₂=C(CH₃)COOCH₂CF₂CF₂H) gives rise to several distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.1 | Singlet (or narrow multiplet) | 1H | Vinylic Proton (H cis to C=O) |
| ~ 5.6 | Singlet (or narrow multiplet) | 1H | Vinylic Proton (H trans to C=O) |
| ~ 6.0 | Triplet of triplets (tt) | 1H | -CF₂H |
| ~ 4.5 | Triplet (t) | 2H | -COOCH₂ CF₂- |
| ~ 1.9 | Singlet (or narrow multiplet) | 3H | -CH₃ |
Note: Multiplicity and exact chemical shifts can vary slightly based on the solvent and spectrometer field strength. The proton on the terminal difluoromethyl group (-CF₂H) is expected to show complex splitting due to coupling with the adjacent fluorine atoms.
Polymerization and Properties of pTFPMA
While this guide focuses on the monomer, it is crucial to note that the primary application of TFPMA is its polymerization to form pTFPMA. This can be achieved through various methods, including free-radical polymerization and more controlled techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[][4] The resulting polymer has distinct properties that are a direct consequence of its fluorinated side chains.
| Property of pTFPMA | Value | Reference(s) |
| Form | Solid | [5] |
| Glass Transition Temp. (Tg) | 68 - 74.2 °C | [4][5] |
| Refractive Index (n20/D) | 1.417 | [5] |
| Solubility | Soluble in THF, DMSO, NMP, CH₂Cl₂ | [5] |
References
- Exploring 2,2,3,3-Tetrafluoropropyl Methacrylate: Properties and Applic
- 2,2,3,3-Tetrafluoropropyl methacrylate(45102-52-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). (n.d.).
- 2,2,3,3-Tetrafluoropropyl methacrylate(45102-52-1) IR1. (n.d.). ChemicalBook.
- CAS 45102-52-1 2,2,3,3-Tetrafluoropropyl methacryl
- 2,2,3,3-Tetrafluoropropyl methacryl
- Poly(2,2,3,3-tetrafluoropropyl methacryl
- 2,2,3,3-Tetrafluoropropyl methacryl
- 2,2,3,3-Tetrafluoropropyl methacrylate. (n.d.). Suzhou Hechuang Chemical Co., Ltd..
-
2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. (2024). MDPI. [Link]
-
Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. (n.d.). NIH. [Link]
- Esterification of methacrylic acid. (n.d.).
- Process for the preparation of esters of (meth)acrylic acid. (n.d.).
-
Transesterification process. (n.d.). Patent 1241163. [Link]
-
2,2,3,3-Tetrafluoropropyl methacrylate CAS#: 45102-52-1. (n.d.). ChemWhat. [Link]
-
Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy Online. [Link]
-
Two-dimensional NMR studies of acrylate copolymers. (n.d.). Pure and Applied Chemistry. [Link]
-
Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). NIH. [Link]
-
Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). PLOS One. [Link]
Sources
- 1. innospk.com [innospk.com]
- 3. 2,2,3,3-Tetrafluoropropyl methacrylate | C7H8F4O2 | CID 123515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(2,2,3,3-tetrafluoropropyl methacrylate) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2,3,3-Tetrafluoropropyl methacrylate - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]
- 7. chemwhat.com [chemwhat.com]
- 8. mdpi.com [mdpi.com]
- 9. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]
- 11. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 12. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]
- 14. 2,2,3,3-Tetrafluoropropyl methacrylate(45102-52-1) IR Spectrum [chemicalbook.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. 2,2,3,3-Tetrafluoropropyl methacrylate(45102-52-1) 1H NMR spectrum [chemicalbook.com]
- 17. publications.iupac.org [publications.iupac.org]
